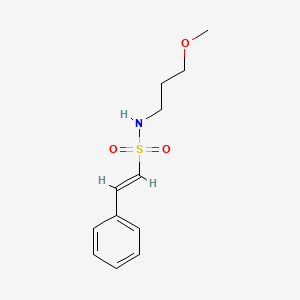
4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide is a heterocyclic compound that features both azetidine and piperazine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical and biological characteristics to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the reduction of azetidinones (β-lactams) using lithium aluminium hydride or a mixture of lithium aluminium hydride and aluminium trichloride.
Formation of Piperazine Ring: The piperazine ring is usually synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Coupling of Azetidine and Piperazine Rings: The azetidine and piperazine rings are coupled using a carboxylation reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A simpler compound containing only the azetidine ring.
Piperazine: A compound containing only the piperazine ring.
4-(Azetidin-3-yl)morpholine: A compound with a similar azetidine ring but different substituents.
Uniqueness
4-(Azetidin-3-yl)-N-isopropylpiperazine-1-carboxamide is unique due to the combination of azetidine and piperazine rings, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with biological targets and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H22N4O |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
4-(azetidin-3-yl)-N-propan-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C11H22N4O/c1-9(2)13-11(16)15-5-3-14(4-6-15)10-7-12-8-10/h9-10,12H,3-8H2,1-2H3,(H,13,16) |
Clave InChI |
DICIFKVJNNEHDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=O)N1CCN(CC1)C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-methylcyclohexyl)amino]ethan-1-ol hydrochloride, Mixture of diastereomers](/img/structure/B13489029.png)
![Potassium {3-tert-butylbicyclo[1.1.1]pentan-1-yl}trifluoroboranuide](/img/structure/B13489037.png)


![rac-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B13489061.png)

![rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride, cis](/img/structure/B13489069.png)

![rac-2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid hydrochloride](/img/structure/B13489090.png)

